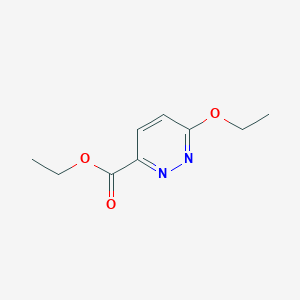

Ethyl 6-ethoxypyridazine-3-carboxylate

Description

Ethyl 6-ethoxypyridazine-3-carboxylate is a pyridazine derivative featuring an ethoxy group (-OCH₂CH₃) at position 6 and an ethyl ester (-COOEt) at position 2. The ethoxy substituent confers moderate electron-donating effects, which may influence solubility, stability, and intermolecular interactions compared to analogs with electron-withdrawing groups (e.g., chloro) or bulkier substituents.

Properties

IUPAC Name |

ethyl 6-ethoxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-13-8-6-5-7(10-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGBPJRESUOMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxypyridazine-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring. The ethoxy group is introduced through an etherification reaction using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of Ethyl 6-ethoxypyridazine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxypyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethoxy or carboxylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 6-ethoxypyridazine-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxypyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

*Hypothetical compound inferred from analogs; †Calculated value.

Biological Activity

Ethyl 6-ethoxypyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 6-ethoxypyridazine-3-carboxylate features a pyridazine ring substituted with an ethoxy group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 182.19 g/mol. The structure contributes to its interactions with various biological targets.

The biological activity of ethyl 6-ethoxypyridazine-3-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may act as an inhibitor or modulator of specific kinases, which are critical in various cellular processes including cell proliferation and apoptosis .

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that ethyl 6-ethoxypyridazine-3-carboxylate exhibits antimicrobial properties. The compound's structure indicates potential effectiveness against bacterial strains, although further in vitro studies are needed to confirm these findings .

- Kinase Inhibition : The compound may demonstrate inhibitory activity against certain kinases involved in cancer pathways. This suggests potential applications in cancer therapeutics, where abnormal kinase activity is a hallmark .

- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, indicating that ethyl 6-ethoxypyridazine-3-carboxylate might possess anti-inflammatory properties as well .

Synthesis

The synthesis of ethyl 6-ethoxypyridazine-3-carboxylate typically involves multi-step reactions starting from readily available pyridazine derivatives. Key steps include:

- Formation of the Pyridazine Ring : Utilizing cyclization reactions involving hydrazine derivatives.

- Esterification : Reaction with ethyl chloroacetate or similar reagents to introduce the ethoxy group.

Case Studies

- Antimicrobial Resistance : A study highlighted the potential of pyridazine derivatives in combating antibiotic-resistant bacterial strains. Ethyl 6-ethoxypyridazine-3-carboxylate was included in a broader investigation assessing structure-activity relationships (SAR) among related compounds .

- Cancer Therapeutics : Research focusing on kinase inhibitors has included ethyl 6-ethoxypyridazine-3-carboxylate as a candidate for further development due to its structural features that align with known kinase inhibitors .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.